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molecular formula C17H16O3 B1586834 Ethyl 3-oxo-3-(4-phenylphenyl)propanoate CAS No. 57477-98-2

Ethyl 3-oxo-3-(4-phenylphenyl)propanoate

Cat. No. B1586834
M. Wt: 268.31 g/mol
InChI Key: MJCRLYUYIXGGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07605176B2

Procedure details

14.7 g (75.0 mmol) of 4-acetylbiphenyl is dissolved in 150 mL of diethylcarbonate. Under protective gas, a total of 6.50 g (150 mmol) sodium hydride in oil (55%) is added batchwise at 0° C. The mixture is kept for 5 minutes at 0° C., then stirred for 2 hours at 80° C. After cooling, the mixture is poured onto water and extracted with methylene chloride; the organic phase is washed with water and finally dried over sodium sulfate. The solvent is eliminated, the residue is suspended in water and neutralized with 1N hydrochloric acid. The aqueous phase is extracted with diethyl ether, the organic phase is dried over sodium sulfate, and finally the solvent is eliminated. Lastly the residue is recrystallized from petroleum ether and the product is dried in vacuo at 50° C. Yield: 15.3 g (76% of theory); Rf value: 0.60 (silica gel, petroleum ether/ethyl acetate=5:2); m.p. 75° C.-77° C.; C17H16O3; EII mass spectrum: m/z=269 [M+H]+.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[H-].[Na+].[CH2:18]([O:20][C:21](=O)[O:22]CC)[CH3:19]>>[C:7]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:8]=[CH:9][C:4]([C:1](=[O:3])[CH2:2][C:21]([O:20][CH2:18][CH3:19])=[O:22])=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
14.7 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)OC(OCC)=O
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the mixture is poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
the organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
finally dried over sodium sulfate
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Lastly the residue is recrystallized from petroleum ether
CUSTOM
Type
CUSTOM
Details
the product is dried in vacuo at 50° C

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C1(=CC=C(C=C1)C(CC(=O)OCC)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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